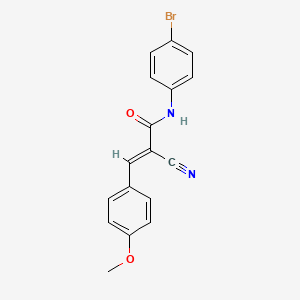
(2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. BPCA belongs to the class of enamide compounds and is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for drug development.
Mecanismo De Acción
(2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide works by inhibiting the activity of certain enzymes, such as DPP-4, by binding to their active sites. This prevents the enzymes from carrying out their normal functions, leading to a decrease in their activity. This, in turn, can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
(2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme that it targets. For example, (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has been shown to decrease blood glucose levels by inhibiting the activity of DPP-4, which is involved in the regulation of glucose metabolism. (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide in lab experiments is its ability to selectively target specific enzymes, making it a useful tool for studying their functions. However, one limitation of using (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for the use of (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide in scientific research. One potential direction is the development of drugs for the treatment of type 2 diabetes, based on the ability of (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide to inhibit the activity of DPP-4. Another potential direction is the development of anti-inflammatory drugs based on the ability of (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide to inhibit the activity of COX-2. Additionally, further research is needed to fully understand the potential toxic effects of (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide and how they can be minimized.
Métodos De Síntesis
(2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a cyanoacetate in the presence of a catalyst, resulting in the formation of an enolate intermediate. This intermediate then reacts with a brominated aromatic compound to form (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has been the subject of numerous scientific studies due to its potential use in the development of drugs for the treatment of various diseases. For example, (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This makes (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide a promising candidate for the development of drugs for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
(E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-16-8-2-12(3-9-16)10-13(11-19)17(21)20-15-6-4-14(18)5-7-15/h2-10H,1H3,(H,20,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQSHEJYYNLSCW-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine](/img/structure/B2510514.png)
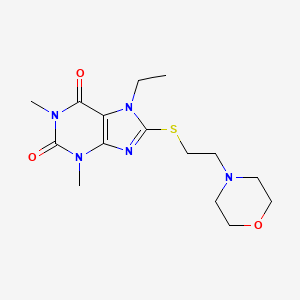

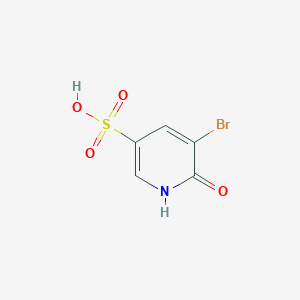
![2-methylsulfanyl-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2510519.png)
![2-[[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2510520.png)
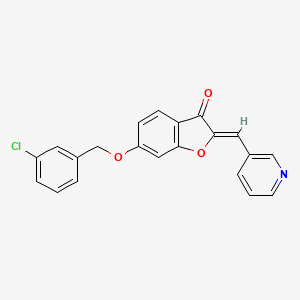
![N-(2-ethoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2510524.png)

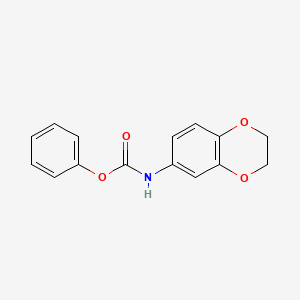
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2510531.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2510532.png)
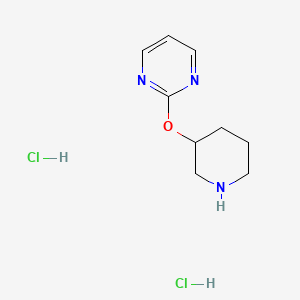
![2-(benzo[d]isoxazol-3-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2510537.png)